molecular formula C5H11O3P B13465010 2-Ethoxy-1,2-oxaphospholane 2-oxide

2-Ethoxy-1,2-oxaphospholane 2-oxide

Cat. No.: B13465010
M. Wt: 150.11 g/mol
InChI Key: KBESTWHNVGVDHD-UHFFFAOYSA-N
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Description

2-Ethoxy-1,2lambda5-oxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a five-membered ring structure containing phosphorus, oxygen, and carbon atoms

Preparation Methods

The synthesis of 2-ethoxy-1,2lambda5-oxaphospholan-2-one can be achieved through several methods. One notable method involves the cyclization of 4-chlorobut-2-enyl ethyl alkynylphosphonate using palladium (II) acetate (Pd(OAc)2) and lithium chloride (LiCl) as catalysts . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-70°C. This method results in the formation of the desired oxaphospholanone ring structure.

Chemical Reactions Analysis

2-Ethoxy-1,2lambda5-oxaphospholan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-1,2lambda5-oxaphospholan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-1,2lambda5-oxaphospholan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is mediated through the formation of a phosphoramide bond, which is stable and resistant to hydrolysis .

Comparison with Similar Compounds

2-Ethoxy-1,2lambda5-oxaphospholan-2-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

2-ethoxy-1,2λ5-oxaphospholane 2-oxide

InChI

InChI=1S/C5H11O3P/c1-2-7-9(6)5-3-4-8-9/h2-5H2,1H3

InChI Key

KBESTWHNVGVDHD-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)CCCO1

Origin of Product

United States

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